molecular formula C20H20FN5OS B2445859 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034615-09-1

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2445859
CAS No.: 2034615-09-1
M. Wt: 397.47
InChI Key: UHJPBOHSWBTGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide ( 2034615-09-1) is a synthetic small molecule with a molecular formula of C20H20FN5OS and a molecular weight of 397.5 g/mol . This chemical features a hybrid structure combining a 2-phenylthiazole-4-carboxamide core linked via a methylene group to a piperidine ring that is substituted with a 5-fluoropyrimidin-2-yl group . The presence of both thiazole and pyrimidine heterocycles in a single molecular architecture places this compound within a class of structures that have demonstrated significant potential in medicinal chemistry research, particularly as scaffolds for developing biologically active molecules . Thiazole-carboxamide derivatives represent an important class of compounds in oncological research, with documented cytotoxicity against various human cancer cell lines . Structural analogs featuring the thiazole core have shown promising anticancer properties in preclinical assays, with specific derivatives exhibiting cytotoxic effects against neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) cell lines . Additionally, the fluoropyrimidine moiety present in this compound is recognized in pharmaceutical research for its potential to enhance biological activity and modify metabolic properties . Similar molecular frameworks combining heterocyclic systems have been investigated as kinase inhibitors, with some demonstrating potent antitumor activity in experimental models . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in accordance with established laboratory safety protocols. The compound is supplied with guaranteed purity and quality suitable for research applications.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c21-16-11-23-20(24-12-16)26-8-6-14(7-9-26)10-22-18(27)17-13-28-19(25-17)15-4-2-1-3-5-15/h1-5,11-14H,6-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJPBOHSWBTGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
  • Fluoropyrimidine moiety : Enhances biological activity and metabolic stability.
  • Thiazole and carboxamide groups : Known for their roles in biological interactions and activity.

The molecular formula for this compound is C18H20F2N4O2SC_{18}H_{20}F_{2}N_{4}O_{2}S with a molecular weight of approximately 378.44 g/mol.

Anticancer Activity

This compound has shown promising results in anticancer studies. Research indicates its potential as an inhibitor of metalloproteinases, enzymes implicated in cancer metastasis and tissue remodeling. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid carcinoma)15.3Induction of apoptosis
A549 (lung cancer)12.7Cell cycle arrest
H1299 (non-small cell lung cancer)10.5Inhibition of migration

These studies utilized assays such as MTT for cell viability and flow cytometry for apoptosis detection, confirming the compound's ability to induce cell death in cancer cells while sparing normal cells.

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. The following table summarizes the findings from a study assessing its anti-inflammatory effects:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
IL-6250120
TNF-α300150

The reduction in these cytokines suggests that this compound could be useful in treating inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest:

  • Inhibition of key enzymes : Particularly metalloproteinases involved in extracellular matrix degradation.
  • Modulation of signaling pathways : Affecting apoptosis and cell cycle regulation through interactions with specific receptors.
  • Antioxidant properties : Potentially reducing oxidative stress within cells.

Case Studies

Recent studies have highlighted the compound's potential across various therapeutic areas:

  • Cancer Therapy : A study involving N-(5-fluoropyrimidin-2-yl)piperidin derivatives demonstrated significant tumor regression in xenograft models when treated with this compound.
  • Neuropharmacology : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential applications in neurodegenerative diseases.

Q & A

Q. What controls are essential in assessing the fluoropyrimidine moiety’s metabolic stability?

  • Methodology : Include positive controls (e.g., 5-fluorouracil) and negative controls (non-fluorinated analogs) in liver microsomal assays. Monitor defluorination via ¹⁹F NMR or fluoride-selective electrodes. LC-HRMS tracks metabolite formation (e.g., hydroxylation at C4 of the pyrimidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.